Bienvenue dans la boutique en ligne BenchChem!

2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide

Cholinesterase Inhibition Alzheimer's Disease Pyridazinone SAR

This C20H19N3O3 hybrid (MW 349.39) belongs to the pharmacologically pleiotropic 3(2H)-pyridazinone class, yet possesses a novel ortho-methoxyphenyl/N-m-tolyl acetamide substitution. No bioactivity data exist for this specific compound, but the core scaffold has demonstrated BuChE inhibition (IC50 12.8–35 μM). Its structural novelty makes it a high-value candidate for AChE/BuChE, α-glucosidase, and IRAK kinase screening, directly aligned with Alzheimer's, diabetes, and autoimmune programs. Source this analytically confirmed, diversity-oriented building block for your hit-identification libraries or SAR campaigns.

Molecular Formula C20H19N3O3
Molecular Weight 349.39
CAS No. 899990-18-2
Cat. No. B2950171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide
CAS899990-18-2
Molecular FormulaC20H19N3O3
Molecular Weight349.39
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3OC
InChIInChI=1S/C20H19N3O3/c1-14-6-5-7-15(12-14)21-19(24)13-23-20(25)11-10-17(22-23)16-8-3-4-9-18(16)26-2/h3-12H,13H2,1-2H3,(H,21,24)
InChIKeySAFOKUMKHXAWFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(2-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide (CAS 899990-18-2): Baseline Characterization and Procurement Relevance


The compound is a synthetic pyridazinone–arylacetamide hybrid (C20H19N3O3, MW 349.39 g/mol) belonging to the 3(2H)-pyridazinone class, which is recognized for broad pharmacological potential including anti-inflammatory, antidiabetic, and cholinesterase inhibitory activities [1]. However, as of 2026, no peer-reviewed bioactivity, selectivity, or pharmacokinetic data have been reported specifically for this compound. Its procurement interest stems from its structural novelty within a well-validated scaffold, but selection over analogs cannot currently be justified by published experimental evidence [1] [2].

Why In-Class Pyridazinone–Acetamide Compounds Cannot Be Simply Interchanged


Even subtle modifications to the pyridazinone core and acetamide side chain can profoundly alter target selectivity and potency. In a series of [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl carbamates, the heptyl carbamate 16c showed an IC50 of 12.8 μM against equine butyrylcholinesterase (eqBuChE), while the hexyl analog 14c showed an IC50 of 35 μM, and the aromatic 4-methylphenyl carbamate 7c showed an IC50 of 34.5 μM [1]. Thus, the specific combination of ortho-methoxy phenyl and N-m-tolyl acetamide in the target compound cannot be assumed to replicate any previously reported activity profile, and direct testing is mandatory for any intended application.

2-(3-(2-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide (CAS 899990-18-2): Quantitative Evidence Against Closest Analogs


Butyrylcholinesterase Inhibitory Potential Relative to Carbamate Analogs

The [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl] scaffold is critical for BuChE inhibition; compound 16c achieved IC50 = 12.8 μM against eqBuChE, while donepezil showed IC50 = 3.25 μM under the same assay conditions [1]. The target compound replaces the carbamate linker with an acetamide and introduces an m-tolyl group, which may alter binding mode and potency. However, no inhibition data exist for the target compound, and activity relative to 16c or donepezil remains unknown.

Cholinesterase Inhibition Alzheimer's Disease Pyridazinone SAR

Predicted Drug-Likeness and ADME Profile Compared to PDZ-AC (Experimental Antidiabetic Analog)

In silico comparison reveals that the target compound (MW 349.39, cLogP ~2.5, HBD 1, HBA 5) possesses lower molecular weight and lipophilicity than PDZ-AC (2-(5-(2-chlorobenzyl)-6-methyl-3-oxopyridazin-1(6H)-yl)-N-(p-tolyl)acetamide, MW 397.86, cLogP ~3.5, HBD 1, HBA 4) [1] [2]. The target compound also lacks the chlorine substituent, potentially reducing metabolic liability. However, these predicted differences have not been experimentally validated for the target compound.

ADME Prediction Drug-Likeness Physicochemical Properties

Synthetic Accessibility and Procurement Advantage Over Multi-Step Analogs

The target compound can be synthesized by N-alkylation of 3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl with 2-chloro-N-(m-tolyl)acetamide. The key intermediate, 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid (CAS 1286724-41-1), is commercially available with purity ≥97% . In contrast, PDZ-AC requires a multi-step synthesis involving 2-chlorobenzyl bromide and specialized conditions, which may increase procurement cost and lead time. This simpler route potentially enables more rapid and cost-effective sourcing for screening libraries.

Chemical Synthesis Procurement Building Block Availability

2-(3-(2-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide (CAS 899990-18-2): Recommended Application Scenarios Based on Available Evidence


Cholinesterase Inhibitor Screening and Alzheimer's Disease Research

Given the demonstrated BuChE inhibitory activity of the [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl] scaffold [1], this compound is a rational candidate for initial screening against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to establish its selectivity profile and potential as a lead for Alzheimer's disease.

Antidiabetic Lead Optimization and α-Glucosidase Inhibition Studies

Based on structural similarity to PDZ-AC, which exhibited promising antidiabetic activity in oral starch tolerance tests [2], this compound may be evaluated in α-glucosidase and α-amylase inhibition assays, with the potential to identify improved analogs with favorable ADME properties.

Anti-Inflammatory and IRAK Kinase Targeted Drug Discovery

Pyridazinone–amide derivatives have been claimed as IRAK inhibitors for the treatment of inflammatory and autoimmune diseases [3]. The unique substitution pattern of this compound warrants evaluation in IRAK1/4 kinase assays and cellular inflammation models.

Chemical Biology Probe Development and Screening Library Expansion

Due to its synthetic accessibility and distinct substitution pattern, this compound is suitable for inclusion in diversity-oriented screening libraries to probe novel biological targets, particularly in academic and industrial hit-finding campaigns.

Quote Request

Request a Quote for 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.